4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
Description
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8) is a halogenated pyridazinone derivative characterized by a dihydropyridazinone core substituted with two chlorine atoms at positions 4 and 5, and a 4-nitrophenyl group at position 2. Its molecular formula is C₁₀H₅Cl₂N₃O₃, with a molecular weight of 286.07 g/mol . The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
4,5-dichloro-2-(4-nitrophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-8-5-13-14(10(16)9(8)12)6-1-3-7(4-2-6)15(17)18/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARILIFILZKMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317021 | |
| Record name | 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24725-60-8 | |
| Record name | NSC310148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-nitrobenzaldehyde with 4,5-dichloro-1,2-diaminobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.
Reduction: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Properties : Research indicates that 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Pharmacophore Development : It serves as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Materials Science
- Organic Semiconductors : Due to its electronic properties, this compound is being explored as a building block for organic semiconductors. Its ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Light-Emitting Diodes (LEDs) : The unique optical properties of this compound are being studied for use in advanced LED technologies.
Biological Studies
- Enzyme Inhibition Studies : The compound is utilized as a probe to investigate enzyme inhibition mechanisms. Its interactions with various biological targets provide insights into enzyme kinetics and inhibition pathways.
- Receptor Binding Studies : It has been employed in studies aimed at understanding receptor-ligand interactions, which are crucial for drug development.
Industrial Applications
- Synthesis of Other Chemicals : this compound is explored as a precursor in the synthesis of other valuable chemicals and materials in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloro groups can also participate in interactions with proteins and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogues arise from substituents on the phenyl ring and the pyridazinone core:
- Nitro vs. Methyl/Chloro Substituents : The nitro group in the target compound contrasts with methyl (e.g., 4-methylphenyl) or additional halogens (e.g., 3,4-dichlorophenyl) in analogues. These substitutions alter electronic effects and steric hindrance, impacting reactivity and stability.
- Halogenation Patterns : Multiple chlorine atoms (e.g., 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl derivatives) enhance electrophilicity, making the compounds more reactive toward nucleophilic substitution .
Physicochemical Properties
Reactivity and Stability
- Electrophilicity: The nitro group in the target compound increases electron deficiency at the pyridazinone core, favoring nucleophilic aromatic substitution. In contrast, methyl or chloro substituents offer moderate activation .
- Hydrogen Bonding: The dihydropyridazinone core forms intramolecular hydrogen bonds, stabilizing the structure. This is particularly pronounced in halogen-rich analogues like 3,4-dichlorophenyl derivatives .
- Thermal Stability : The target compound’s high boiling point (409.9°C) suggests robust thermal stability, advantageous for high-temperature synthetic processes .
Biological Activity
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound notable for its unique structural features, including dichloro and nitrophenyl groups. Its potential applications in medicinal chemistry and materials science have prompted extensive research into its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C10H7Cl2N3O3
- CAS Number : 24725-60-8
- Molecular Weight : 276.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which interact with cellular components, leading to various biological effects. The dichloro groups enhance the compound's ability to modulate protein interactions, potentially influencing enzymatic activities and receptor binding.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colon cancer), it was found to inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 5.0 |
| HT29 | 8.5 |
The structure-activity relationship (SAR) analysis indicated that the presence of the nitro group was crucial for enhancing anticancer activity .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Notably, it was found to inhibit certain cytochrome P450 enzymes involved in drug metabolism:
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | 0.34 |
| CYP3A4 | 0.92 |
This inhibition profile suggests that while the compound could be useful in therapeutic applications, it may also pose risks for drug-drug interactions due to its effect on metabolic enzymes .
Study on Antimicrobial Properties
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound's unique structure allowed it to penetrate bacterial membranes effectively, leading to cell death.
Study on Anticancer Activity
A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations of the compound resulted in significant apoptosis in cancer cells compared to untreated controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one | Amino derivative | Enhanced anticancer properties |
| 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | Methyl derivative | Moderate antimicrobial activity |
| 4,5-Dichloro-2-(4-hydroxyphenyl)-2,3-dihydropyridazin-3-one | Hydroxy derivative | Lowered cytotoxicity |
The presence of substituents such as amino or hydroxy groups significantly alters the biological profile of these derivatives compared to the nitro-substituted variant .
Q & A
Q. How can researchers optimize the synthesis of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C enhances cyclization efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can improve purity. Monitoring by HPLC or TLC ensures reaction completion .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridazinone ring and nitrophenyl group.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₆Cl₂N₃O₃, theoretical ~287.98 g/mol).
- X-ray crystallography for definitive 3D structure elucidation, particularly to resolve dihydropyridazinone ring conformation .
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties compared to other aryl groups (e.g., methylphenyl)?
Methodological Answer: The electron-withdrawing nitro group increases electrophilicity at the pyridazinone ring, enhancing reactivity in nucleophilic substitution reactions. Computational methods (DFT calculations) can quantify charge distribution differences versus methylphenyl analogs. Comparative UV-Vis spectroscopy may reveal redshifted absorption due to extended conjugation .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) to assess binding affinity. Use cell viability assays (MTT or resazurin) in cancer/antibacterial models. Dose-response curves (IC₅₀) and selectivity indices against healthy cell lines (e.g., HEK293) should be established early .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of chlorine substitution patterns?
Methodological Answer: Synthesize analogs with chlorine at positions 4/5 replaced by fluorine, bromine, or hydrogen. Use molecular docking to predict binding interactions with target proteins (e.g., ATP-binding pockets). Pair with free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, pH). Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Replicate experiments in multiple cell lines and control for batch-to-batch compound variability using LC-MS purity checks .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?
Methodological Answer: Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Identify metabolites via LC-MS/MS and compare degradation half-lives. Use CYP inhibition assays to assess drug-drug interaction risks. Structural modifications (e.g., fluorine substitution) may block metabolic hotspots .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
Methodological Answer: Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier permeability. Validate predictions with Caco-2 cell monolayer assays for intestinal absorption .
Q. How can researchers address low aqueous solubility during formulation studies?
Methodological Answer: Employ co-solvent systems (PEG 400/ethanol) or nanoparticle encapsulation (PLGA or liposomes). Characterize solubility enhancements via phase solubility diagrams and stability testing (accelerated thermal/light stress). Solid dispersion techniques with hydrophilic polymers (HPMC) may improve dissolution rates .
Q. What mechanistic studies elucidate the compound’s role in modulating oxidative stress pathways?
Methodological Answer: Use ROS detection probes (DCFH-DA) in cell-based assays. Pair with Western blotting to quantify Nrf2/Keap1 pathway activation. CRISPR-Cas9 knockout models (e.g., Nrf2⁻/⁻ cells) can confirm target specificity. Redox cycling potential should be assessed via cyclic voltammetry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
